molecular formula C17H27NO2 B3977014 N-(3-butoxypropyl)-2-phenylbutanamide

N-(3-butoxypropyl)-2-phenylbutanamide

Cat. No. B3977014
M. Wt: 277.4 g/mol
InChI Key: ICTZQYXREBEBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxypropyl)-2-phenylbutanamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 313.48 g/mol. This compound is synthesized through a multistep process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.

Scientific Research Applications

N-(3-butoxypropyl)-2-phenylbutanamide has been studied extensively for its potential applications in various fields. One of the main areas of research is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(3-butoxypropyl)-2-phenylbutanamide has been shown to have neuroprotective effects, which may make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-2-phenylbutanamide is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems in the brain. N-(3-butoxypropyl)-2-phenylbutanamide has been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in the regulation of mood, cognition, and movement.
Biochemical and Physiological Effects:
N-(3-butoxypropyl)-2-phenylbutanamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(3-butoxypropyl)-2-phenylbutanamide has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. N-(3-butoxypropyl)-2-phenylbutanamide has also been shown to have anticonvulsant properties and may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-butoxypropyl)-2-phenylbutanamide is that it is relatively easy to synthesize and purify. N-(3-butoxypropyl)-2-phenylbutanamide is also stable under a wide range of conditions, which makes it a useful compound for laboratory experiments. One limitation of N-(3-butoxypropyl)-2-phenylbutanamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.

Future Directions

There are several potential future directions for research on N-(3-butoxypropyl)-2-phenylbutanamide. One area of interest is in the development of new drugs for the treatment of neurological disorders. N-(3-butoxypropyl)-2-phenylbutanamide has been shown to have neuroprotective effects, which may make it a promising candidate for drug development. Another area of interest is in the study of the biochemical and physiological effects of N-(3-butoxypropyl)-2-phenylbutanamide. Further research is needed to fully understand the mechanism of action of N-(3-butoxypropyl)-2-phenylbutanamide and its potential applications in various fields.

properties

IUPAC Name

N-(3-butoxypropyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-3-5-13-20-14-9-12-18-17(19)16(4-2)15-10-7-6-8-11-15/h6-8,10-11,16H,3-5,9,12-14H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTZQYXREBEBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C(CC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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